2-Methyl-3-nitroheptan-4-one
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Overview
Description
2-Methyl-3-nitroheptan-4-one is an organic compound with a complex structure that includes both nitro and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitroheptan-4-one can be achieved through several methods. One common approach involves the nitration of a suitable precursor, such as 2-Methylheptan-4-one, using nitric acid in the presence of sulfuric acid. This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitroheptan-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Compounds with new functional groups replacing the nitro group.
Scientific Research Applications
2-Methyl-3-nitroheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitroheptan-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The ketone group can form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrohexan-4-one
- 2-Methyl-3-nitrooctan-4-one
- 3-Nitroheptan-4-one
Uniqueness
2-Methyl-3-nitroheptan-4-one is unique due to the presence of both a nitro and a ketone group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its specific molecular structure also imparts distinct physical and chemical properties compared to similar compounds .
Properties
CAS No. |
59906-53-5 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-3-nitroheptan-4-one |
InChI |
InChI=1S/C8H15NO3/c1-4-5-7(10)8(6(2)3)9(11)12/h6,8H,4-5H2,1-3H3 |
InChI Key |
ZJRRCOATPVYQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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